molecular formula C10H15NO B2899866 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one CAS No. 2253632-52-7

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one

Cat. No.: B2899866
CAS No.: 2253632-52-7
M. Wt: 165.236
InChI Key: UWNGXNSWEPIFSD-UHFFFAOYSA-N
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Description

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one, also known as 3-Oxo-2,3,4,5,6,7,8,9-octahydrocycloocta[c]pyrrole, is a cyclic organic compound that has shown significant potential in scientific research applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Scientific Research Applications

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one has been used in scientific research for its potential as a drug candidate, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one is not fully understood, but it is believed to act by modulating various signaling pathways in the body. The compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. In vivo studies have shown that the compound can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have a protective effect on the liver, reducing the damage caused by toxins.

Advantages and Limitations for Lab Experiments

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one has several advantages for laboratory experiments, including its low toxicity and ease of synthesis. However, it is important to note that the compound is not water-soluble, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.

Future Directions

There are several future directions for research on 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one. One area of interest is its potential as a treatment for neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential side effects of the compound, as well as to optimize its pharmacokinetics and pharmacodynamics. Additionally, the compound's potential as an anti-cancer agent should be further investigated, particularly in vivo. Finally, more research is needed to develop methods for administering the compound in vivo, particularly in water-soluble form.

Synthesis Methods

There are several methods for synthesizing 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one, including the Diels-Alder reaction, catalytic hydrogenation, and ring-closing metathesis. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. Catalytic hydrogenation involves the addition of hydrogen to the double bonds of a cyclic compound, while ring-closing metathesis involves the reaction of two alkenes to form a cyclic compound. The choice of synthesis method depends on the desired yield, purity, and cost-effectiveness of the final product.

Properties

IUPAC Name

1,2,4,5,6,7,8,9-octahydrocycloocta[c]pyrrol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-9-6-4-2-1-3-5-8(9)7-11-10/h1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNGXNSWEPIFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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